Flumarin

Description

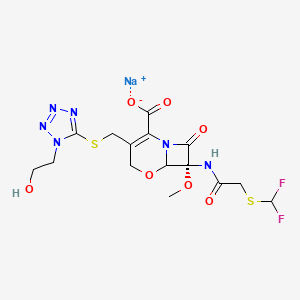

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17F2N6NaO7S2 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

sodium;(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12?,15-;/m0./s1 |

InChI Key |

PPPZBOLFWGINKN-GNFRJPFZSA-M |

Isomeric SMILES |

CO[C@@]1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Flumarin (Flomoxef): A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumarin, the brand name for the oxacephem antibiotic Flomoxef, is a beta-lactam antimicrobial agent with a significant spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against gram-positive bacteria. The document outlines its molecular targets, the impact on bacterial physiology, and presents relevant quantitative data. Furthermore, it details the experimental protocols utilized to elucidate these mechanisms, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The primary target of Flomoxef is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1]

Gram-positive bacteria possess a thick peptidoglycan layer, which makes them particularly vulnerable to agents that interfere with its synthesis. Flomoxef's action leads to a weakened cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, ultimately resulting in cell lysis and death.[1]

Targeting Penicillin-Binding Proteins (PBPs)

The core of this compound's mechanism lies in its ability to covalently bind to the active site of PBPs, thereby inactivating them. This binding is facilitated by the structural similarity of the beta-lactam ring of Flomoxef to the D-alanyl-D-alanine moiety of the peptidoglycan precursor, the natural substrate of PBPs. In gram-positive bacteria such as Staphylococcus aureus, key PBPs involved in cell wall cross-linking include PBP1, PBP2, PBP3, and PBP4.[2]

In Vitro Activity Against Gram-Positive Bacteria

The efficacy of this compound against various gram-positive pathogens has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |

| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | |

| Streptococcus pyogenes | 0.125 | 0.25 | |

| Streptococcus pneumoniae | 2 | 16 |

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Flomoxef stock solution

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Flomoxef Dilutions: Prepare a serial two-fold dilution of the Flomoxef stock solution in CAMHB directly in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Flomoxef dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of Flomoxef at which there is no visible growth of the bacteria. This can be assessed visually or with the aid of a microplate reader.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to determine the affinity of an unlabeled beta-lactam, such as Flomoxef, for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative for binding to the PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Flomoxef stock solution

-

Fluorescent penicillin derivative (e.g., Bocillin™ FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment (gels, running buffer, power supply)

-

Fluorescence gel imager

-

Microcentrifuge

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Lyse the cells using a suitable method (e.g., sonication, French press).

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of Flomoxef for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C). This allows Flomoxef to bind to the PBPs.

-

Add a fixed, subsaturating concentration of the fluorescent penicillin derivative to each tube and incubate for a further period (e.g., 10 minutes at 37°C). The fluorescent penicillin will bind to any PBPs that have not been bound by Flomoxef.

-

-

Detection and Analysis:

-

Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

Quantify the fluorescence intensity of each PBP band in the different Flomoxef concentration lanes.

-

Calculate the percentage of fluorescent penicillin binding relative to a control sample with no Flomoxef.

-

Plot the percentage of binding against the logarithm of the Flomoxef concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP. The IC50 is the concentration of Flomoxef required to inhibit 50% of the binding of the fluorescent penicillin to a specific PBP.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staphylococcus aureus PBP4 Is Essential for β-Lactam Resistance in Community-Acquired Methicillin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]

- 4. Reduction of the Peptidoglycan Crosslinking Causes a Decrease in Stiffness of the Staphylococcus aureus Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

Flomoxef: A Technical Guide to its Antibacterial Spectrum and Efficacy

Introduction

Flomoxef (B131810) is a broad-spectrum, parenteral oxacephem antibiotic, structurally related to the cephalosporin (B10832234) class of beta-lactams.[1][2][3] Developed in the 1980s, it exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[3][4][5] Its stability against certain β-lactamases and its demonstrated clinical efficacy make it a significant agent in the treatment of various infections and a potential carbapenem-sparing option.[3][6][7] This guide provides a detailed overview of Flomoxef's mechanism of action, antibacterial spectrum, clinical efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

As a member of the β-lactam class, Flomoxef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][8] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic pressure.[1]

The key steps in its mechanism are:

-

Targeting Penicillin-Binding Proteins (PBPs) : Flomoxef binds to and inactivates PBPs, which are essential enzymes located within the bacterial cell wall.[3][9]

-

Inhibition of Peptidoglycan Synthesis : PBPs are responsible for the final transpeptidation step in the synthesis of peptidoglycan, a polymer that forms the mesh-like structure of the cell wall. By inhibiting PBPs, Flomoxef disrupts the cross-linking of these peptidoglycan chains.[1][2]

-

Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan synthesis leads to a weakened and structurally compromised cell wall. This renders the bacterium unable to withstand its internal osmotic pressure, resulting in cell lysis and death.[1][3] This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell wall material.[1]

Flomoxef's structure, which includes a 7-α-methoxy group, provides stability against hydrolysis by various β-lactamases, including many ESBLs, allowing it to remain active against resistant strains.[10][11]

In Vitro Antibacterial Spectrum

Flomoxef demonstrates potent in vitro activity against a wide array of clinically significant pathogens. Its spectrum covers many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[4][5]

Gram-Negative Activity

Flomoxef shows excellent activity against Enterobacteriaceae, particularly against ESBL-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[12][13] Its stability in the presence of ESBLs, such as CTX-M types, contributes to its high susceptibility rates against these otherwise resistant organisms.[14]

| Organism | Isolates (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference(s) |

| Escherichia coli | - | - | - | 88.8 | [12][13] |

| E. coli (ESBL-producing) | 196 | 0.125 | 0.5 | >90 | [14] |

| Klebsiella pneumoniae | - | - | - | 88.3 | [12][13] |

| K. pneumoniae (ESBL-producing) | 124 | 0.125 | 1 | >90 | [14] |

| Proteus mirabilis | - | - | - | 97.7 | [12][13] |

| P. mirabilis (ESBL-producing) | 81 | 0.064 | 0.25 | >90 | [14] |

| Table 1: In Vitro Activity of Flomoxef Against Key Gram-Negative Pathogens. |

Gram-Positive Activity

Flomoxef is also active against common Gram-positive pathogens. It is particularly potent against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[12][13]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | [12][13] |

| Streptococcus pyogenes | 0.125 | 0.25 | [12][13] |

| Streptococcus pneumoniae | 2 | 16 | [12][13] |

| Table 2: In Vitro Activity of Flomoxef Against Key Gram-Positive Pathogens. |

Clinical Efficacy

Clinical trials have validated the in vitro activity of Flomoxef, demonstrating its effectiveness in treating a variety of infections. It has been studied in complicated urinary tract infections (UTIs), sepsis, bacteremia, and neonatal sepsis.[9][10][15]

| Infection Type | Comparison | Key Efficacy Endpoint | Flomoxef Result | Control Result | Reference(s) |

| Complicated UTIs | Single-arm study | Overall Clinical Efficacy | 69.2% | N/A | [15] |

| UTIs | Cefmetazole (B193816) | Median Hospital Stay | 4 days | 11 days | [7][16] |

| Sepsis / Bacteremia | Latamoxef | Clinical Cure Rate | 85.7% | 87.0% | [9] |

| Neonatal Sepsis | N/A | Clinical Success Rate | 89.7% | N/A | [10] |

| Table 3: Summary of Clinical Efficacy Data for Flomoxef. |

These studies highlight that Flomoxef's efficacy is comparable to other broad-spectrum β-lactams.[9] Notably, in a real-world database analysis of UTI cases, treatment with Flomoxef was associated with a significantly shorter hospital stay compared to cefmetazole, suggesting potential benefits in patient management.[7][16] Its effectiveness against ESBL-producing pathogens makes it a viable alternative to carbapenems for certain infections.[6][17]

Mechanisms of Resistance

While Flomoxef is stable against many β-lactamases, resistance can emerge.[3] The primary mechanisms of resistance to β-lactam antibiotics in Gram-negative bacteria include:

-

Enzymatic Degradation : Production of β-lactamases that can hydrolyze the β-lactam ring. Flomoxef is generally stable against ESBLs but can be susceptible to AmpC-type β-lactamases.[3][5][10]

-

Target Modification : Alterations in penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.[18]

-

Reduced Permeability : Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the cell.[3][18]

Experimental Protocols

The evaluation of Flomoxef's antibacterial properties relies on standardized in vitro and clinical methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][14]

Methodology:

-

Preparation of Inoculum : A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution : Flomoxef is serially diluted in broth across the wells of a microtiter plate to create a range of concentrations.

-

Inoculation : Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation : The plate is incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

-

Endpoint Reading : The MIC is determined as the lowest concentration of Flomoxef at which no visible bacterial growth is observed.

Protocol 2: Comparative Clinical Trial for Efficacy

To assess clinical efficacy, a prospective, randomized, open-label clinical trial is a common study design. The following is a generalized protocol based on studies comparing Flomoxef to other antibiotics.[9]

Methodology:

-

Patient Recruitment : Patients with a confirmed diagnosis (e.g., sepsis, complicated UTI) are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained.

-

Randomization : Eligible patients are randomly assigned to receive either Flomoxef or a comparator antibiotic (e.g., Latamoxef, Cefmetazole) at a standard dosage and administration route (typically intravenous).[2][15]

-

Treatment and Monitoring : Patients are administered the assigned treatment for a specified duration. They are monitored daily for clinical signs and symptoms, and laboratory tests are performed to assess safety and response.

-

Endpoint Assessment :

-

Primary Endpoint : Clinical cure rate, defined as the resolution of signs and symptoms of infection at the end of therapy.

-

Secondary Endpoints : Microbiological response (eradication of the baseline pathogen), incidence of adverse events, and duration of hospital stay.

-

-

Data Analysis : The outcomes between the two treatment groups are statistically compared to determine non-inferiority or superiority.

Conclusion

Flomoxef is a potent oxacephem antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens. Its key strengths include its high stability against many extended-spectrum β-lactamases and its demonstrated efficacy in treating serious infections.[10][12][14] The robust in vitro data, supported by clinical trials, establish Flomoxef as a valuable therapeutic agent, particularly as a carbapenem-sparing option for infections caused by ESBL-producing Enterobacteriaceae.[6][7] Continued surveillance and research are essential to optimize its clinical use and preserve its efficacy in an era of growing antimicrobial resistance.

References

- 1. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]

- 2. What is Flomoxef Sodium used for? [synapse.patsnap.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro efficacy of humanized regimen of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro efficacy of humanized regimen of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Flomoxef for neonates: extending options for treatment of neonatal sepsis caused by ESBL-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activity of flomoxef and comparators against Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis producing extended-spectrum β-lactamases in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Clinical trials of flomoxef in complicated urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. The Genotypic and Phenotypic Characteristics Contributing to Flomoxef Sensitivity in Clinical Isolates of ESBL-Producing E. coli Strains from Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Flumarin (Flomoxef) Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumarin, the trade name for the oxacephem antibiotic Flomoxef (B131810), demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria.[1] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[1][2][3] This technical guide provides a comprehensive overview of the in vitro susceptibility of various anaerobic bacteria to this compound, details the experimental methodologies for its evaluation, and outlines its mechanism of action. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.

Introduction to this compound (Flomoxef)

This compound (Flomoxef) is a parenteral oxacephem antibiotic developed by Shionogi, which has been classified as both a second-generation and fourth-generation cephalosporin.[4][5] It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic microorganisms.[1] A key characteristic of Flomoxef is its stability against many beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics.[1] Flomoxef is approved for medical use in several Asian countries, including Japan, China, and Korea.[1][5]

The bactericidal action of this compound is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] This binding inactivates the PBPs, disrupting the cell wall's integrity and leading to cell lysis and death.[2]

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The in vitro activity of this compound against a wide range of clinically relevant anaerobic bacteria has been evaluated in several studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of this compound's potency.

Table 1: In Vitro Activity of this compound (Flomoxef) against Anaerobic Bacteria

| Bacterial Species | Number of Clinical Isolates | MIC90 (µg/mL) |

| Bacteroides fragilis | 27 | <2 |

| Bacteroides thetaiotaomicron | 42 | <64 |

| Bacteroides vulgatus | 10 | More susceptible than B. thetaiotaomicron |

| Bacteroides ovatus | 7 | More susceptible than B. thetaiotaomicron |

| Bacteroides uniformis | 6 | More susceptible than B. thetaiotaomicron |

| Bacteroides distasonis | 6 | More susceptible than B. thetaiotaomicron |

| Bacteroides melaninogenicus group | 7 | More susceptible than B. thetaiotaomicron |

| Bacteroides oralis group | 11 | More susceptible than B. thetaiotaomicron |

| Clostridium difficile | 21 | <4 |

| Clostridium perfringens | 7 | Susceptible |

| Other Clostridium strains | 6 | Mostly Susceptible |

| Anaerobic Gram-positive cocci | 14 | <1 |

| Propionibacterium acnes | 33 | ≤0.125 |

Data extracted from a 1988 study by Werner H, Heizmann W, and Luft G. The study compared the in vitro activity of flomoxef to other antibiotics against 197 clinical anaerobic isolates.[6]

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of the in vitro activity of this compound against anaerobic bacteria requires specialized laboratory techniques to ensure the viability of these oxygen-sensitive microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, which include agar (B569324) dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference method for susceptibility testing of anaerobic bacteria.

Key Steps:

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of this compound are prepared.

-

Inoculum Preparation: A standardized suspension of the anaerobic bacterial isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: The surface of each antibiotic-containing plate is spot-inoculated with the bacterial suspension.

-

Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

Broth microdilution is another standardized method that is often more practical for testing a large number of isolates.

Key Steps:

-

Preparation of Microdilution Trays: Commercially available or in-house prepared microdilution trays containing various concentrations of this compound in a suitable broth medium (e.g., supplemented Brucella broth) are used.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

-

Inoculation: The wells of the microdilution tray are inoculated with the bacterial suspension.

-

Anaerobic Incubation: The trays are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity or button formation at the bottom of the well.

Visualization of Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining this compound's in vitro activity and its mechanism of action.

References

- 1. pillintrip.com [pillintrip.com]

- 2. What is Flomoxef Sodium used for? [synapse.patsnap.com]

- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 4. Flomoxef - Wikipedia [en.wikipedia.org]

- 5. Flomoxef - AdisInsight [adisinsight.springer.com]

- 6. In vitro activity of flomoxef compared to moxalactam, cefoxitin, cefotaxime, and clindamycin against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

Flomoxef: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef (B131810) is a parenteral oxacephem antibiotic, a class of β-lactam antibiotics, developed in the 1980s.[1] It exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, including some multi-drug resistant strains.[1][2][3] Its stability against many β-lactamase enzymes makes it a valuable therapeutic option for treating severe systemic infections.[1][3] This guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Flomoxef, presenting key data, experimental methodologies, and relevant pathways to inform further research and drug development.

Pharmacodynamics: The Antimicrobial Action of Flomoxef

The bactericidal effect of Flomoxef stems from its ability to disrupt the synthesis of the bacterial cell wall.[3][4] This action is primarily achieved through the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[2][4]

Mechanism of Action

Flomoxef, like other β-lactam antibiotics, targets and acylates the active site of PBPs. This irreversible binding inactivates the enzymes, preventing the cross-linking of peptidoglycan chains.[4][5] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[2][4] The oxacephem core of Flomoxef's structure provides it with stability against many bacterial β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[3][6]

In Vitro Antibacterial Activity

The in vitro activity of Flomoxef against a range of clinically relevant bacteria is summarized by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |

| Escherichia coli (ESBL-producing) | 93 | 1 | 4 | 98.9 |

| Klebsiella pneumoniae (ESBL-producing) | 83 | 0.5 | 16 | 89.2 |

| Proteus mirabilis | - | - | - | 97.7 |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | - | 0.5 | 0.5 | - |

| Streptococcus pyogenes | - | 0.125 | 0.25 | - |

| Streptococcus pneumoniae | - | 2 | 16 | - |

| Data compiled from multiple sources.[7][8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.[7][9]

Procedure:

-

A standardized inoculum of the test bacteria is prepared.

-

Two-fold serial dilutions of Flomoxef are prepared in a multi-well microtiter plate containing a suitable growth medium.

-

Each well is inoculated with the bacterial suspension.

-

The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

The MIC is read as the lowest concentration of Flomoxef that shows no visible growth.

Pharmacokinetics: The Journey of Flomoxef in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens.

Absorption and Distribution

Flomoxef is administered intravenously, leading to rapid achievement of therapeutic plasma concentrations, with peak levels observed within 30 minutes post-injection.[3] It distributes into various body tissues and fluids.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes post-injection |

| Half-life (t1/2) | 1 to 1.5 hours |

| Protein Binding | 36.2 ± 0.5% |

| Peritoneal Fluid-to-Plasma Ratio (AUC) | 0.68 |

| Peritoneum-to-Plasma Ratio (AUC) | 0.40 |

| Subcutaneous Adipose Tissue-to-Plasma Ratio (AUC) | 0.16 |

| Prostate-to-Plasma Ratio (AUC) | 0.42-0.55 |

| Liver Tissue-to-Serum Concentration Ratio | ~33% |

| Data compiled from multiple sources.[3][5][10][11][12] |

Metabolism and Excretion

Flomoxef is primarily eliminated through the kidneys, with approximately 80-90% of the drug excreted unchanged in the urine.[3] This high rate of renal excretion makes it particularly suitable for treating urinary tract infections.[3]

PK/PD Integration and Clinical Efficacy

The integration of pharmacokinetic and pharmacodynamic data is essential for predicting the clinical efficacy of an antibiotic. For β-lactam antibiotics like Flomoxef, the most important PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[13][14]

A target of %fT > MIC of ≥ 40% is considered necessary for a bactericidal effect against ESBL-producing E. coli.[13][14] For some infections and pathogens, a target of 70% T > MIC has been suggested.[10]

Dosing Considerations

Simulations based on pharmacokinetic data have been used to determine optimal dosing regimens to achieve the desired PK/PD targets. For abdominal infections with an MIC of 1 mg/L, dosing regimens of 1g every 8 hours or every 6 hours were shown to achieve a bactericidal effect (%T > MIC = 40%) in all tissues.[5] For urinary tract infections caused by ESBL-producing Enterobacterales, optimal dosages are adjusted based on creatinine (B1669602) clearance.[10]

Experimental Protocol: Murine Thigh Infection Model for PK/PD Analysis

This in vivo model is commonly used to evaluate the efficacy of antibiotics.[13][14]

Conclusion

Flomoxef remains a clinically important antibiotic due to its broad spectrum of activity and stability against many β-lactamases. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its effective and responsible use. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research, particularly in the context of emerging resistance, will continue to refine our understanding and optimize the clinical application of Flomoxef.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. What is Flomoxef Sodium used for? [synapse.patsnap.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]

- 5. Pharmacokinetics of flomoxef in plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue of patients undergoing lower gastrointestinal surgery: Dosing considerations based on site-specific pharmacodynamic target attainment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of flomoxef against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multicentre study to determine the in vitro efficacy of flomoxef against extended-spectrum beta-lactamase producing Escherichia coli in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function | MDPI [mdpi.com]

- 11. Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of flomoxef in prostate tissue and dosing considerations for prostatitis based on site-specific pharmacodynamic target attainment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing <i>Escherichia coli In Vitro</i> and <i>In Vivo</i> in a Murine Thigh Infection Model - ProQuest [proquest.com]

Flumarin (Flomoxef) Resistance Mechanisms in Clinical Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumarin, the trade name for the oxacephem antibiotic Flomoxef, serves as a critical therapeutic agent against a variety of bacterial infections. As a second-generation cephalosporin, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs)[1]. However, the emergence and spread of resistance to Flomoxef in clinical isolates pose a significant challenge to its therapeutic efficacy. This technical guide provides a comprehensive overview of the core resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The primary mechanisms of resistance to Flomoxef are multifaceted and include enzymatic inactivation, alterations in target sites, and contributions from efflux pumps and porin modifications. Understanding these mechanisms at a molecular level is paramount for the development of novel therapeutic strategies and for the effective clinical management of resistant infections.

Core Resistance Mechanisms

Enzymatic Inactivation: The Role of β-Lactamases

The most significant mechanism of resistance to Flomoxef is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. While Flomoxef is generally stable against many extended-spectrum β-lactamases (ESBLs), it is susceptible to hydrolysis by AmpC β-lactamases and carbapenemases[2][3].

AmpC β-Lactamases: Clinical isolates producing plasmid-mediated or chromosomally-induced AmpC β-lactamases exhibit significantly increased minimum inhibitory concentrations (MICs) for Flomoxef. The production of these enzymes is a key factor in the development of clinical resistance.

Quantitative Data on Flomoxef MICs for β-Lactamase-Producing Isolates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Flomoxef against clinical isolates of Enterobacteriaceae producing Extended-Spectrum β-Lactamases (ESBLs) and plasmid-mediated AmpC β-lactamases (pAmpC).

| Isolate Genotype | MIC50 (µg/mL) | MIC90 (µg/mL) |

| ESBL-producing | ≤1 | ≤1 |

| pAmpC-producing | 8 | 16 |

Data sourced from a Japanese multicenter study on third-generation cephalosporin-resistant clinical isolates[1][4].

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of Flomoxef, leading to resistance. Point mutations in the genes encoding PBPs can confer increased resistance to a variety of β-lactam antibiotics[5][6]. While this is a known mechanism for β-lactam resistance in general, specific mutations in PBPs directly conferring high-level resistance to Flomoxef in clinical isolates are not yet extensively characterized in the literature. However, it is a critical area for ongoing research.

Reduced Drug Accumulation: Efflux Pumps and Porin Loss

The concentration of Flomoxef within the bacterial cell can be reduced through the action of efflux pumps and modifications in outer membrane porins, contributing to a resistant phenotype.

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, can actively extrude β-lactam antibiotics from the bacterial cell[7][8][9]. While the specific role of these pumps in Flomoxef resistance is not as well-defined as for other antibiotic classes, their contribution to a general reduction in susceptibility is an important consideration.

Porin Loss: The entry of hydrophilic antibiotics like Flomoxef into Gram-negative bacteria is facilitated by outer membrane porins, such as OmpC and OmpF. The loss or downregulation of these porins can restrict the influx of the antibiotic, leading to increased MIC values[10][11]. For instance, the in vivo acquisition of a plasmid-mediated blaDHA-1 gene, coupled with the depletion of OmpK36 expression, has been shown to lead to Flomoxef resistance in Klebsiella pneumoniae[10].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Methodology:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Flomoxef at a known concentration.

-

Serial Dilution: Perform serial two-fold dilutions of the Flomoxef stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Flomoxef that completely inhibits visible bacterial growth.

Molecular Detection of Plasmid-Mediated AmpC β-Lactamase Genes

A multiplex PCR assay can be used for the rapid and specific detection of plasmid-mediated AmpC β-lactamase genes from different families.

Methodology:

-

DNA Extraction: Extract template DNA from the clinical isolate. A simple boiling lysis method can be used:

-

Resuspend a single colony in 500 µL of sterile distilled water.

-

Heat at 95°C for 10 minutes.

-

Centrifuge to pellet cellular debris. The supernatant contains the DNA template.

-

-

PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, MgCl₂, and specific primers for the different AmpC gene families (e.g., MOX, CIT, DHA, ACC, EBC, FOX).

-

PCR Amplification:

-

Initial denaturation: 94°C for 3 minutes.

-

25 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 64°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 2% agarose (B213101) gel. The size of the amplified fragments will indicate the presence of specific AmpC gene families[2][4][12].

Evaluation of Efflux Pump Activity using a Checkerboard Assay

The checkerboard assay is used to assess the synergistic effect of an efflux pump inhibitor (EPI) in combination with an antibiotic, thereby indicating the involvement of efflux pumps in resistance.

Methodology:

-

Preparation of Reagents: Prepare stock solutions of Flomoxef and an EPI (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN).

-

Serial Dilutions in a 96-Well Plate:

-

Serially dilute Flomoxef horizontally across the columns of the plate.

-

Serially dilute the EPI vertically down the rows of the plate. This creates a matrix of varying concentrations of both compounds.

-

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis: Determine the MIC of Flomoxef in the presence and absence of the EPI. A significant reduction in the MIC of Flomoxef in the presence of the EPI suggests the involvement of efflux pumps in resistance[3][13][14].

Visualizing Resistance Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Overview of this compound resistance mechanisms.

Experimental Workflow for AmpC Gene Detection

Caption: Workflow for multiplex PCR detection of AmpC genes.

Experimental Workflow for Checkerboard Assay

Caption: Workflow for the checkerboard assay.

Conclusion

Resistance to this compound in clinical isolates is a complex issue driven primarily by the production of AmpC β-lactamases, with potential contributions from altered PBPs, efflux pump overexpression, and porin loss. A thorough understanding of these mechanisms is essential for the development of effective countermeasures. The experimental protocols and data presented in this guide offer a foundational framework for researchers to investigate and combat this compound resistance. Continued surveillance and molecular characterization of resistant isolates are crucial to preserving the clinical utility of this important antibiotic.

References

- 1. The Genotypic and Phenotypic Characteristics Contributing to Flomoxef Sensitivity in Clinical Isolates of ESBL-Producing E. coli Strains from Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of plasmid-mediated AmpC beta-lactamase genes in clinical isolates by using multiplex PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Plasmid-Mediated AmpC β-Lactamase Genes in Clinical Isolates by Using Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OmpC and OmpF Outer Membrane Proteins of Escherichia coli and Salmonella enterica Form Bona Fide Amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of RamA, Which Regulates Production of the Multidrug Resistance Efflux Pump AcrAB-TolC, Increases Mutation Rate and Influences Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Genesis and Journey of Flomoxef: A Technical Deep Dive

Abstract

Flomoxef (B131810), a parenteral oxacephem antibiotic, emerged from the research laboratories of Shionogi & Co. in Japan during the 1980s. This semisynthetic β-lactam antibiotic has carved a niche in clinical practice due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains producing extended-spectrum β-lactamases (ESBLs). This technical guide provides a comprehensive overview of the discovery and development of Flomoxef, detailing its synthesis, mechanism of action, preclinical evaluation, and clinical journey. Key experimental protocols are elucidated, and extensive quantitative data are presented in tabular format to facilitate comparative analysis. Furthermore, signaling pathways, experimental workflows, and the logical progression of its development are visualized using Graphviz diagrams.

Discovery and Chemical Synthesis

Flomoxef (6315-S) was developed by Shionogi in Japan and patented in 1982, receiving its medical use approval in 1988 under the trade name Flumarin.[1] It is structurally characterized as an oxacephem, a class of β-lactam antibiotics where the sulfur atom in the dihydrothiazine ring of cephalosporins is replaced by an oxygen atom. This structural modification contributes to its stability against certain β-lactamases.[2]

The synthesis of Flomoxef sodium is a multi-step process that begins with the construction of the core oxacephem nucleus. This is followed by a series of chemical modifications to introduce the necessary side chains that confer its characteristic antibacterial activity and pharmacokinetic properties.

Key Synthetic Steps

The synthesis of Flomoxef sodium can be broadly categorized into the following key stages:

-

Formation of the Oxacephem Core: The synthesis typically starts with the preparation of a 7α-methoxy-3-chloromethyl-1-dethio-1-oxoceph-4-carboxylic acid diphenylmethyl ester, which serves as the foundational oxacephem nucleus.

-

Side Chain Attachment: A nucleophilic substitution reaction is carried out to attach the (difluoromethyl)thioacetyl group at the 7-position of the oxacephem core.

-

Introduction of the Tetrazole Moiety: The 3-position is modified by reacting the intermediate with 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole. This moiety plays a crucial role in the antibacterial spectrum and pharmacokinetic profile of the drug.

-

Deprotection: The diphenylmethyl protecting group on the carboxylic acid is removed, typically using trifluoroacetic acid or through catalytic hydrogenolysis.

-

Salt Formation: The final step involves the neutralization of the acidic form of Flomoxef with a sodium-containing base, such as sodium bicarbonate, to yield the water-soluble Flomoxef sodium salt.

Mechanism of Action

Flomoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Flomoxef disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[3][4]

Preclinical Development

In Vitro Antimicrobial Activity

Flomoxef demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy against ESBL-producing strains has made it a valuable therapeutic option.

Table 1: In Vitro Activity of Flomoxef Against Selected Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (ESBL-producing) | 0.125 | 0.5-1 |

| Klebsiella pneumoniae (ESBL-producing) | ≤0.06 | 2 |

| Proteus mirabilis | 0.125 | 0.5-1 |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.5 | 0.5 |

| Streptococcus pyogenes | 0.125 | 0.25 |

| Streptococcus pneumoniae | 2 | 16 |

Note: MIC values are compiled from various studies and may vary depending on the specific strains and testing methodologies used.[][6]

Experimental Protocols for In Vitro Studies

This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: A serial two-fold dilution of Flomoxef is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of Flomoxef that completely inhibits visible bacterial growth.

This assay assesses the rate and extent of bacterial killing by an antibiotic over time.

-

Bacterial Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL in fresh broth.

-

Antibiotic Exposure: Flomoxef is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without the antibiotic is included.

-

Sampling and Viable Counts: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of the samples are plated on appropriate agar plates.

-

Data Analysis: After incubation, the number of colonies is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time.

In Vivo Preclinical Efficacy

The neutropenic murine thigh infection model is a standard in vivo model used to evaluate the efficacy of antibiotics.

-

Induction of Neutropenia: Mice (e.g., ICR or CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered: 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

Bacterial Challenge: A logarithmic-phase culture of the test organism is diluted to the desired concentration. Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension is injected into the thigh muscle.

-

Antibiotic Administration: Flomoxef is administered subcutaneously or intravenously at various dosing regimens, starting at a specified time post-infection (e.g., 2 hours).

-

Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized. The thighs are aseptically removed, homogenized in sterile saline, and serially diluted.

-

Data Analysis: The dilutions are plated on agar to determine the number of CFU per gram of thigh tissue. The efficacy of the antibiotic is measured by the reduction in bacterial load compared to the control group.

Clinical Development

Flomoxef has undergone extensive clinical evaluation in adult, pediatric, and neonatal populations for a variety of infections.

Pharmacokinetics

The pharmacokinetic profile of Flomoxef is characterized by rapid distribution and elimination primarily through the kidneys.

Table 2: Pharmacokinetic Parameters of Flomoxef in Different Patient Populations

| Patient Population | Dose | Cmax (µg/mL) | T½ (hours) | Urinary Excretion (6h, %) |

| Adults | 1g IV | ~100 | ~1.0 | ~85 |

| Children | 20 mg/kg IV drip | 51.0 | ~0.97 | ~95.5 |

| Neonates (0-3 days) | 20 mg/kg IV | 54.4 | 2.99 | 38.9-62.8 |

| Neonates (8-28 days) | 20 mg/kg IV | 50.7 | 1.79 | 38.9-62.8 |

Note: Pharmacokinetic parameters are approximate and can vary based on individual patient factors such as renal function and age. Data compiled from multiple sources.[6][7][8][9][10][11]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Flomoxef in treating a range of infections.

Table 3: Summary of Selected Clinical Trial Outcomes for Flomoxef

| Indication | Patient Population | Comparator | Clinical Cure Rate (Flomoxef) | Key Adverse Events |

| Sepsis/Bacteremia | Adults | Latamoxef | 85.7% | Mild and reversible reactions (14.3%) |

| Urinary Tract Infections | Adults | Cefmetazole (B193816) | Shorter hospital stay (Median: 4 vs 11 days) | Lower frequency of C. difficile infection |

| Various Infections | Children | - | 97.4% | None reported |

| Various Infections | Children | - | 68% | Rash (5/28), Thrombocytosis (1/28) |

Note: Data are from different clinical trials and are not directly comparable due to variations in study design and patient populations.[4][7][8][12][13]

Clinical Trial Workflow

Conclusion

Flomoxef represents a significant development in the oxacephem class of antibiotics, offering a valuable therapeutic option for a range of bacterial infections, including those caused by resistant organisms. Its journey from discovery in the 1980s to its established clinical use today is a testament to a structured and comprehensive drug development process. The detailed preclinical and clinical data underscore its efficacy and safety profile. For researchers and drug development professionals, the story of Flomoxef serves as a compelling case study in antibiotic development, highlighting the importance of a strong scientific foundation from chemical synthesis through to extensive clinical evaluation.

References

- 1. Flomoxef for neonates: extending options for treatment of neonatal sepsis caused by ESBL-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noblelifesci.com [noblelifesci.com]

- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. [Pharmacokinetic and clinical studies on flomoxef in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. actascientific.com [actascientific.com]

- 8. criver.com [criver.com]

- 9. The meaning of the development of flomoxef and clinical experience in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics and clinical studies on flomoxef in neonates and premature infants. A study of flomoxef in the perinatal collaboration research group] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Clinical and pharmacokinetics evaluation of flomoxef in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Stability of Flomoxef Sodium Salt and Flomoxef Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flomoxef (B131810) is a crucial antibiotic, particularly effective against a range of Gram-positive and Gram-negative bacteria.[3] It is commonly supplied as a sodium salt for clinical use, a formulation choice often driven by improved solubility and potentially enhanced stability.[4] Understanding the relative stability of the salt form compared to the free acid is critical for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

This guide will explore the theoretical and practical aspects of flomoxef stability, focusing on the chemical degradation pathways that can compromise its potency and lead to the formation of impurities.

Chemical Structures and Physicochemical Properties

The key structural difference between flomoxef free acid and its sodium salt is the ionization state of the carboxylic acid group at the C-2 position of the oxacephem nucleus.

| Feature | Flomoxef Free Acid | Flomoxef Sodium Salt |

| Chemical Formula | C₁₅H₁₈F₂N₆O₇S₂ | C₁₅H₁₇F₂N₆NaO₇S₂ |

| Molecular Weight | 496.47 g/mol [5] | 518.45 g/mol [6] |

| Appearance | White to pale yellow powder[5] | White to off-white solid[6] |

| Solubility | Soluble in DMSO[5] | Soluble in water and DMSO[6] |

The enhanced water solubility of the sodium salt is a significant advantage for intravenous formulations. It is generally presumed that the salt form offers greater stability in the solid state and in aqueous solutions, a common characteristic for salt forms of acidic drugs.[4]

Theoretical Degradation Pathways

The core of flomoxef's antibacterial activity lies in its β-lactam ring.[2] This four-membered ring is inherently strained and susceptible to cleavage under various conditions, leading to a loss of microbiological potency. The primary degradation pathways for β-lactam antibiotics like flomoxef are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis of the β-lactam ring is the most common degradation pathway. This reaction can be catalyzed by acids, bases, or enzymes (β-lactamases). The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the β-lactam ring, leading to ring opening and the formation of inactive degradation products. The rate of hydrolysis is highly pH-dependent.

Oxidative Degradation

The thioether linkages in the side chains of flomoxef are potential sites for oxidation. Oxidizing agents can convert these sulfides to sulfoxides or sulfones, which may alter the molecule's conformation and reduce its binding affinity to penicillin-binding proteins (PBPs), thereby diminishing its antibacterial effect.

The following diagram illustrates the key sites of potential degradation on the flomoxef molecule.

Caption: Key degradation pathways for the flomoxef molecule.

Experimental Protocols for Comparative Stability Studies

To definitively compare the stability of flomoxef sodium salt and its free acid, a forced degradation study should be conducted. The goal is to induce degradation to a level (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[7]

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a comparative forced degradation study.

Materials and Reagents

-

Flomoxef Sodium Salt (Reference Standard)

-

Flomoxef Free Acid (Reference Standard)

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrogen Peroxide (H₂O₂), 30%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (HPLC grade)

-

Phosphate (B84403) or acetate (B1210297) buffers

Sample Preparation

Prepare stock solutions of both flomoxef sodium salt and flomoxef free acid at a concentration of 1 mg/mL in an appropriate solvent. For the sodium salt, water is suitable. For the free acid, a co-solvent system (e.g., water with a small amount of DMSO or methanol) may be necessary.

Forced Degradation Conditions

The following are representative stress conditions. Time points for sampling should be determined based on preliminary studies (e.g., 2, 4, 8, 24, 48 hours).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate the stock solution in a neutral buffer (e.g., pH 7.0) at 80°C.

-

Photostability: Expose the solid drug substance and the solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

For each condition, a control sample (stored at -20°C, protected from light) should be analyzed concurrently.

Analytical Method

A stability-indicating HPLC method is required to separate the parent drug from its degradation products.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.5) and an organic phase (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 270 nm) with photodiode array (PDA) detection to assess peak purity.

-

Injection Volume: 10 µL

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in tables to facilitate a direct comparison between the sodium salt and the free acid.

Hypothetical Comparative Stability Data

The following tables are illustrative examples of how the data could be presented. Note: This is not actual experimental data.

Table 1: Stability of Flomoxef in Solution under Stress Conditions (% Recovery of Parent Compound)

| Stress Condition | Time (h) | Flomoxef Sodium Salt (% Recovery) | Flomoxef Free Acid (% Recovery) | Major Degradation Products (Retention Time) |

| 0.1 N HCl, 60°C | 8 | 92.5 | 90.1 | DP1 (3.2 min), DP2 (4.5 min) |

| 24 | 81.3 | 75.6 | DP1, DP2 | |

| 0.1 N NaOH, RT | 2 | 85.4 | 82.0 | DP3 (5.1 min) |

| 8 | 65.2 | 58.9 | DP3 | |

| 3% H₂O₂, RT | 24 | 95.1 | 94.5 | DP4 (6.8 min) |

| 48 | 88.7 | 87.2 | DP4 | |

| Thermal (80°C) | 24 | 96.3 | 94.8 | Minor peaks |

| Photolytic (ICH Q1B) | - | 98.1 | 97.5 | Minor peaks |

Table 2: Solid-State Stability of Flomoxef (% Recovery of Parent Compound)

| Stress Condition | Duration | Flomoxef Sodium Salt (% Recovery) | Flomoxef Free Acid (% Recovery) |

| Thermal (80°C) | 7 days | 99.2 | 98.5 |

| Photolytic (ICH Q1B) | - | 99.5 | 99.1 |

Based on this hypothetical data, the sodium salt appears to exhibit slightly greater stability under both hydrolytic and solid-state stress conditions. The degradation profiles (i.e., the types of degradation products formed) would be expected to be similar, as the core molecule undergoing degradation is the same.

Conclusion

While direct, published comparative stability data for flomoxef sodium salt versus its free acid is scarce, it is generally accepted that the sodium salt form provides advantages in terms of solubility and stability.[4] This guide outlines the necessary experimental framework, based on established regulatory guidelines, for conducting a comprehensive comparative stability study.

Key takeaways for researchers include:

-

The primary degradation pathway for flomoxef is likely hydrolysis of the β-lactam ring, which is pH-dependent.

-

A well-designed forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

-

The sodium salt is expected to show enhanced stability, particularly in aqueous solutions and in the solid state, though this must be confirmed experimentally.

Further research focusing on a direct comparison would be highly valuable to the pharmaceutical community, providing a clearer rationale for formulation and salt selection strategies in the development of flomoxef-based therapies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]

- 3. The in vitro activity of flomoxef compared to four other cephalosporins and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. toku-e.com [toku-e.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

Flumarin (Flomoxef) Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation pathways and byproducts of Flumarin, a brand name for the oxacephem antibiotic Flomoxef. Flomoxef is a second-generation cephalosporin (B10832234) antibiotic used in Japan, China, and Taiwan. Understanding its stability and degradation is crucial for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations.

Chemical Degradation Pathways and Byproducts

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying its potential degradation products. For Flomoxef, a key study by Xu et al. (2017) utilized liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) to separate and characterize thirteen previously unknown impurities and degradation products in Flomoxef sodium.[1]

The primary degradation pathways for cephalosporins, and likely for Flomoxef, include hydrolysis of the β-lactam ring, which is the core structural feature responsible for their antibacterial activity. This hydrolysis can be catalyzed by acidic, basic, or enzymatic conditions. Other potential degradation routes include oxidation and photodegradation.

Identified Degradation Products of Flomoxef

The following table summarizes the thirteen degradation products of Flomoxef sodium as identified by Xu et al. (2017), including their proposed molecular formulas and measured mass-to-charge ratios (m/z).[1]

| Impurity/Degradation Product ID | Proposed Molecular Formula | Measured m/z [M-H]⁻ |

| Impurity 1 | C15H17F2N6O8S2 | 523.0485 |

| Impurity 2 | C15H19F2N6O8S2 | 525.0641 |

| Impurity 3 | C15H16F2N6O6S2 | 479.0559 |

| Impurity 4 (Isomer of Flomoxef) | C15H18F2N6O7S2 | 495.0513 |

| Impurity 5 | C13H14F2N4O6S | 409.0632 |

| Impurity 6 | C15H20F2N6O8S2 | 527.0798 |

| Impurity 7 | C15H18F2N6O8S2 | 525.0641 |

| Impurity 8 | C15H16F2N6O7S2 | 511.0458 |

| Impurity 9 | C13H16F2N4O6S | 411.0788 |

| Impurity 10 | C15H18F2N6O7S | 465.0954 |

| Impurity 11 | C15H20F2N6O7S2 | 527.0798 |

| Impurity 12 | C15H18F2N6O6S2 | 509.0667 |

| Impurity 13 | C15H20F2N6O6S2 | 511.0824 |

Data sourced from Xu et al. (2017).[1]

The formation of these byproducts likely involves modifications to the core oxacephem structure and its side chains. The presence of isomers suggests that epimerization can occur during degradation or synthesis.

Conceptual diagram of potential degradation pathways for Flomoxef.

Metabolic Degradation

The metabolism of Flomoxef in humans has been studied, and it is primarily excreted unchanged through the kidneys.[2] However, a minor metabolic pathway exists.

Known Metabolite

One identified metabolite of Flomoxef is hydroxyethyl-tetrazolethinol .[3] This suggests that a portion of Flomoxef undergoes metabolism, although the specific enzymes involved have not been fully elucidated.[3]

It has also been noted that Flomoxef can have an inhibitory effect on vitamin K metabolism, although this effect is less pronounced compared to other cephalosporins like latamoxef.[2]

Simplified metabolic fate of Flomoxef in the human body.

Experimental Protocols for Degradation Studies

The following is a summary of the experimental protocol used by Xu et al. (2017) for the identification of Flomoxef degradation products.[1] This methodology serves as a robust example for researchers in the field.

Chromatographic Separation

-

Instrumentation: Liquid Chromatograph coupled with an Ion Trap/Time-of-Flight Mass Spectrometer (LC-IT-TOF MS).

-

Column: Kromasil C18 (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase:

-

A: 10 mM ammonium (B1175870) formate (B1220265) aqueous solution-methanol (84:16, v/v).

-

B: 10 mM ammonium formate aqueous solution-methanol (47:53, v/v).

-

-

Gradient Elution: A suitable gradient program is used to achieve separation of the parent drug and its impurities.

Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Analysis:

-

Full Scan LC-MS: To determine the m/z values of the molecular ions of all detected impurities.

-

LC-MS² and LC-MS³: To obtain detailed structural information through fragmentation patterns.

-

Forced Degradation Conditions

While the specific stress conditions applied in the Xu et al. (2017) study are not detailed in the abstract, typical forced degradation studies for antibiotics involve the following conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heating the drug substance in solid or solution form.

-

Photodegradation: Exposing the drug substance to UV or visible light.

Workflow for the identification of Flomoxef degradation products.

Quantitative Data on Degradation

Specific quantitative data on the degradation kinetics of Flomoxef, such as degradation rate constants and half-lives under various stress conditions, are not extensively available in the public domain. However, studies on other cephalosporins can provide a general understanding.

For instance, the degradation of cephalosporins in aqueous solutions is known to be pH and temperature-dependent. Generally, the β-lactam ring is most stable in the pH range of 4 to 6.[4] The half-lives of different cephalosporins in surface water can range from a few hours to several days, with photodegradation significantly accelerating the process.[5]

| Cephalosporin (Example) | Condition | Half-life (t₁/₂) | Reference |

| Cefradine | Surface water, dark | 2.7 days | [5] |

| Cefuroxime | Surface water, dark | 4.9 days | [5] |

| Ceftriaxone | Surface water, dark | 18.7 days | [5] |

| Ceftriaxone | Surface water, simulated sunlight | 4.1 days | [5] |

| Cefepime (B1668827) | Surface water, dark | 2.9 days | [5] |

This table provides examples of degradation kinetics for other cephalosporins to illustrate general trends.

Conclusion

The degradation of this compound (Flomoxef) is a complex process involving multiple pathways, including hydrolysis, oxidation, and photodegradation, leading to the formation of numerous byproducts. The primary route of degradation involves the cleavage of the β-lactam ring, resulting in the loss of antibacterial activity. While a significant number of degradation products have been identified through advanced analytical techniques, further research is needed to fully elucidate the specific degradation kinetics and the complete metabolic fate of Flomoxef. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important antibiotic, aiding in the development of stable formulations and ensuring its therapeutic efficacy and safety.

References

- 1. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. | Semantic Scholar [semanticscholar.org]

- 2. Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flomoxef for neonates: extending options for treatment of neonatal sepsis caused by ESBL-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Flumarin (Flomoxef) Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Flumarin (active ingredient: flomoxef), an oxacephem antibiotic. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This document outlines standardized methods for assessing its in vitro activity against a range of clinically relevant bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][3]

Caption: Simplified signaling pathway of this compound's mechanism of action.

This compound MIC Data Summary

The following table summarizes the in vitro activity of this compound against various bacterial species as reported in published studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates), MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall MIC range.

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Escherichia coli (ESBL-producing) | 93 | 1 | 4 | Not Reported | [1][4] |

| Escherichia coli (ESBL-producing) | 50 | ≤ 0.5 | Not Reported | Not Reported | [2][5] |

| Klebsiella pneumoniae (ESBL-producing) | 83 | 0.5 | 16 | Not Reported | [1][4] |

| Klebsiella pneumoniae (ESBL-producing) | 50 | ≤ 1 | Not Reported | Not Reported | [2][5] |

| Staphylococcus aureus (MSSA) | Not Reported | 0.5 | 0.5 | Not Reported | [6] |

| Staphylococcus aureus | 20 | Geometric Mean: 0.44 | Not Reported | Not Reported | [3] |

| Streptococcus pneumoniae | Not Reported | 2 | 16 | Not Reported | [6] |

| Streptococcus pyogenes | Not Reported | 0.125 | 0.25 | Not Reported | [6] |

| Proteus mirabilis | Not Reported | Not Reported | Not Reported | Not Reported | [6] |

| Enterobacter spp. | 20 | Geometric Mean: 12.6 | Not Reported | Not Reported | [3] |

| Acinetobacter anitratus | 20 | Geometric Mean: 33.1 | Not Reported | Not Reported | [3] |

| Enterococcus faecalis | 20 | Geometric Mean: 64 | Not Reported | Not Reported | [3] |

| Pseudomonas aeruginosa | 20 | Geometric Mean: >256 | Not Reported | Not Reported | [3] |

| Bacteroides fragilis | Not Reported | Not Reported | Not Reported | Not Reported | [7][8] |

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

-

This compound (flomoxef sodium) analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria

-

Haemophilus Test Medium (HTM) for Haemophilus influenzae

-

Schaedler broth for anaerobic bacteria[9]

-

Bacterial cultures of test organisms

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (aerobic or anaerobic as required)

-

Micropipettes and sterile tips

Procedure:

-